Peptide 6A

Beschreibung

Eigenschaften

IUPAC Name |

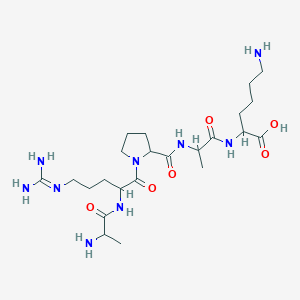

6-amino-2-[2-[[1-[2-(2-aminopropanoylamino)-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]propanoylamino]hexanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H43N9O6/c1-13(25)18(33)30-15(8-5-11-28-23(26)27)21(36)32-12-6-9-17(32)20(35)29-14(2)19(34)31-16(22(37)38)7-3-4-10-24/h13-17H,3-12,24-25H2,1-2H3,(H,29,35)(H,30,33)(H,31,34)(H,37,38)(H4,26,27,28) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOCMUACTOZLBLC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC(CCCN=C(N)N)C(=O)N1CCCC1C(=O)NC(C)C(=O)NC(CCCCN)C(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H43N9O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

541.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Peptide 6a: Fibrinogen Derived Pentapeptide Ala Arg Pro Ala Lys

Discovery and Biological Origin

Peptide 6A was discovered as a product of the enzymatic degradation of fibrinogen. Specifically, it is liberated from the fibrin (B1330869) Bβ chain during plasmin-mediated fibrinolysis. cdnsciencepub.comujms.net This process, involving the enzyme plasmin, breaks down fibrin clots and fibrinogen, releasing various peptide fragments, including this compound. The peptide's origin in the fibrinogen molecule has been previously described in studies detailing its purification, isolation, and subsequent synthesis. medicaljournalssweden.se It has been identified as one of the major active fractions within these degradation products responsible for increasing microvascular permeability in rat and human skin. cdnsciencepub.com

Synthetic Methodologies and Chemical Modifications

The study and characterization of this compound and its analogues necessitate efficient and reliable synthesis methods. Both solid-phase and solution-phase techniques have been employed for this purpose.

Solid-Phase Peptide Synthesis (e.g., Merrifield Technique)

Solid-phase peptide synthesis (SPPS), notably the method pioneered by R. Bruce Merrifield, is a widely used technique for synthesizing peptides, including this compound and its analogues. nih.govopenstax.orgpressbooks.pubresearchgate.netyoutube.com In SPPS, the growing peptide chain is covalently attached to an insoluble polymer support, typically a resin. openstax.orglsu.edubachem.comwikipedia.org The synthesis proceeds in a stepwise manner, usually from the C-terminus to the N-terminus, by repeatedly coupling protected amino acids to the free amino group of the resin-bound peptide chain. bachem.comwikipedia.orgthermofisher.com

The Merrifield method, introduced in 1963, revolutionized peptide synthesis by allowing for easier purification steps, as excess reagents and byproducts can be simply washed away by filtration. openstax.orgyoutube.comlsu.edu The original procedure utilized a polystyrene resin with chloromethyl groups, to which a Boc-protected C-terminal amino acid was attached via an ester bond. pressbooks.pub While the fundamental idea remains, SPPS methods have been improved over the years, with common procedures now using resins like Wang resin and employing Fmoc protecting groups, which are cleaved under milder, basic conditions compared to the acidic conditions required for Boc deprotection. pressbooks.pubwikipedia.orgthermofisher.com Robotic peptide synthesizers can automate this cyclic process of deprotection, washing, and coupling, enabling the routine preparation of peptides. pressbooks.pub Synthetic counterparts of fibrinogen-derived peptides, including the pentapeptide Ala-Arg-Pro-Ala-Lys, have been synthesized using the solid-phase procedure. nih.govdiva-portal.org

Solution-Phase Stepwise Synthesis of Derivatives and Metabolites

While SPPS is prevalent, solution-phase peptide synthesis remains valuable, particularly for large-scale production and the synthesis of shorter peptides or specific derivatives and metabolites. wikipedia.orgthermofisher.com In solution-phase synthesis, all reactants are in a dissolved state, and purification is typically performed after each coupling step to remove unwanted side products. thermofisher.com This method, although potentially more labor-intensive due to intermediate purification, allows for easy detection of side reactions. thermofisher.com

Stepwise elongation of peptide chains using conventional solution-phase methods has been employed for the synthesis of peptides, including pentapeptides and their protected derivatives. nih.gov This approach involves the sequential addition of amino acids to build the peptide chain. squarespace.com For larger peptides, fragment condensation, where pre-synthesized peptide fragments are coupled, can be an attractive solution-phase strategy. squarespace.com The synthesis of derivatives and metabolites of this compound may utilize these solution-phase techniques, especially when specific chemical modifications or isotopic labeling are required, or for the preparation of building blocks for hybrid solid/solution phase approaches. frontiersin.org

Biological Activities and Mechanistic Investigations

This compound exhibits notable biological activities, primarily related to its effects on the vascular system.

Microvascular Permeability Regulation

A key biological activity of this compound is its ability to increase microvascular permeability. This effect has been demonstrated in both rat and human skin. cdnsciencepub.commedicaljournalssweden.senih.gov Intradermal injection of this compound in human skin produced wheals similar to those induced by bradykinin (B550075), indicating a comparable effect on vascular permeability. medicaljournalssweden.se This permeability-increasing effect suggests a potential role for fibrinogen-derived peptides like this compound in inflammatory states. medicaljournalssweden.se Structure-activity relationship studies on synthetic analogues of this compound have investigated the structural requirements for this permeability-increasing ability. nih.govdiva-portal.orgnih.gov These studies have indicated that basic amino acids at both ends of the peptide and a proline residue adjacent to the N-terminal amino acid appear important for significant activity. nih.govdiva-portal.org

This compound has also been shown to induce vasodilation, particularly in bovine mesenteric arteries, and to affect coronary blood dynamics in canine coronary thrombosis models, increasing coronary blood flow and decreasing coronary vascular resistance in a dose-related manner in anesthetized dogs. cdnsciencepub.comnih.govphysiology.org This vasodilatory effect appears to be independent of changes in myocardial oxygen demand, suggesting a direct action on coronary arterial tone. physiology.org One potential mechanism underlying its effect on microvascular permeability may involve triggering the arachidonic acid cascade, leading to prostacyclin release and increased blood flow, which could potentiate the effects of other substances like histamine (B1213489). nih.gov this compound is also known to release histamine from mast cells. nih.gov

Interference with Local Bradykinin Inactivation Pathways

Investigations into the mechanism of action of this compound have revealed an interaction with the bradykinin system, specifically by interfering with local bradykinin inactivation pathways. Bradykinin is a potent inflammatory mediator that increases vascular permeability and causes vasodilation. mdpi.comnih.gov It is rapidly degraded by enzymes, primarily angiotensin-converting enzyme (ACE), also known as kininase II, and carboxypeptidase N (kininase I). ujms.netnih.govtaylorfrancis.com

Angiotensin-Converting Enzyme (ACE) Inhibitory Capacity

This compound has demonstrated an ability to inhibit the activity of angiotensin-converting enzyme (ACE), also known as Kininase II. cdnsciencepub.comujms.netkb.se This enzyme is primarily responsible for degrading bradykinin in tissues. ujms.net The ACE-inhibiting capacity of this compound appears to contribute to some of its biological effects, particularly the potentiation of bradykinin's actions. ujms.net Studies in rat skin models have suggested that this compound may act as a partial antagonist of ACE, leading to a decreased degradation rate and a prolonged effect of substances like bradykinin. ujms.net The Arg-Pro sequence within this compound is consistent with bradykinin-potentiating capacity. ujms.net

Potentiation of Substance P Effects on Permeability

In addition to its effects related to bradykinin, this compound has been shown to enhance the permeability-increasing effect of substance P. ujms.netresearchgate.net This potentiation was observed in rat skin models, where this compound increased the microvascular leakage of 125I-albumin caused by substance P over a 30-minute period. ujms.netresearchgate.net However, this compound did not influence the effects of other substances such as histamine, neurotensin, or tuftsin (B1682037) on permeability in these studies. ujms.net

Modulation of Vascular Tone and Hemodynamics

This compound has been found to exert significant effects on vascular tone and hemodynamics, including vasodilation and increased blood flow. cdnsciencepub.comkb.senih.gov

Coronary Vasodilation and Coronary Blood Flow Increase

Studies in open-chest anesthetized dogs have shown that intracoronary administration of this compound leads to a prompt, dose-related increase in coronary blood flow and a decrease in coronary vascular resistance. physiology.orgnih.gov This increase in coronary blood flow was independent of changes in indicators of myocardial oxygen demand, suggesting a direct effect of this compound on coronary arterial tone. physiology.orgnih.gov While smaller doses of this compound did not significantly alter systemic arterial and left ventricular end-diastolic pressures, higher doses (≥ 20 µmol) resulted in a decrease in these pressures. physiology.org

This compound has also been shown to re-establish coronary blood flow in canine models of coronary thrombosis. cdnsciencepub.comnih.gov In one study, this compound administration re-established coronary blood flow in a significant percentage of animals with occlusive coronary thrombus, although the reflow was relatively short-lived compared to tissue-type plasminogen activator (t-PA). nih.gov

Endothelium-Derived Relaxing Factor (EDRF) Release Mechanisms

Research indicates that this compound induces vasorelaxation, at least in part, by stimulating the release of endothelium-derived relaxing factor (EDRF), which is identified as nitric oxide (NO). kb.seujms.netresearchgate.net Studies on isolated vascular tissues, such as bovine mesenteric arteries and rat aorta, have demonstrated that this compound induces dilation and exhibits an endothelium-dependent relaxant effect. kb.seujms.netresearchgate.net The presence of arginine in this compound, a precursor of EDRF, has been considered relevant to its vasoactive effects, although studies suggest that properties beyond just the arginine content are important for the peptide's vasodilatory capacity. kb.seujms.net The release of EDRF by this compound is not inhibited by indomethacin (B1671933). ujms.netresearchgate.net

Stimulation of Prostacyclin Release

This compound has been shown to stimulate the release of prostacyclin (PGI2). kb.seresearchgate.netnih.govphysiology.orgresearchgate.net This effect has been observed in various experimental settings, including studies on canine coronary blood flow and isolated bovine mesenteric arteries. kb.sephysiology.orgresearchgate.net In canine coronary studies, an increase in plasma concentrations of 6-ketoprostaglandin F1 alpha, a stable hydrolysis product of prostacyclin, was detected in coronary sinus blood samples concurrently with the increase in coronary blood flow following this compound administration. physiology.orgnih.govnih.gov Inhibition of prostacyclin synthesis with indomethacin significantly attenuated the effects of this compound on coronary hemodynamics, suggesting that prostacyclin release is a mediator of these effects. physiology.orgnih.gov While prostacyclin release contributes to the vasodilator effects of this compound, its role may be minor compared to the stimulation of EDRF release in some vascular beds, such as the femoral artery. researchgate.net

Thrombolytic and Fibrinolytic Properties

This compound has demonstrated thrombolytic and fibrinolytic properties. cdnsciencepub.com It was isolated from the products of plasmin-degraded fibrin Bβ chain and identified as an active fraction in these degradation products. cdnsciencepub.com Studies have evaluated the thrombolytic effect of this compound, comparing it to agents like tissue-type plasminogen activator (t-PA). cdnsciencepub.comnih.gov In a canine model of coronary thrombosis, this compound was found to be effective in thrombolysis and in re-establishing coronary blood flow. cdnsciencepub.comnih.gov While effective, the re-establishment of blood flow by this compound was observed to be shorter-lived compared to t-PA in some studies. cdnsciencepub.comnih.gov The Pro-Ala-Lys (PAK) sequence within this compound has been identified as essential for its thrombolytic activity, potentially through a plasminogen-dependent pathway. cdnsciencepub.com

Identification and Characterization of Active Metabolites (e.g., Arg-Pro-Ala-Lys-OH, Pro-Ala-Lys-OH)

The biological activity of this compound can be attributed not only to the parent peptide but also to smaller peptide fragments resulting from its enzymatic degradation in vivo. Studies have aimed to identify these active metabolites. Among the potential metabolites, Arg-Pro-Ala-Lys-OH and Pro-Ala-Lys-OH have been investigated for their biological properties.

Research indicates that the Pro-Ala-Lys (PAK) sequence is particularly important for thrombolytic activity researchgate.net. This suggests that metabolites containing this sequence, such as Arg-Pro-Ala-Lys-OH and Pro-Ala-Lys-OH, could retain or modify the activity of the parent peptide. The C-terminal modification of peptides, such as the presence of a free carboxyl group (-OH), is a common outcome of enzymatic cleavage and can influence their biological activity and interaction with targets researchgate.net.

Characterization of these metabolites involves determining their chemical structure, typically through techniques like mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy, and assessing their biological effects in relevant assays. The presence and activity of these metabolites highlight the dynamic nature of this compound in biological systems, where it can be processed into smaller, potentially active fragments.

Structure-Activity Relationships of Peptide Metabolites in Fibrinolysis

The structure-activity relationship (SAR) studies of this compound and its metabolites in the context of fibrinolysis aim to understand which parts of the peptide sequence are crucial for its activity. The core sequence Pro-Ala-Lys (PAK) has been identified as essential for thrombolytic activity researchgate.net. This tripeptide sequence appears to be responsible for the formation of a β-turn structure, which may act as a binding site for target recognition, potentially involving the positively charged lysine (B10760008) side-chain researchgate.net.

Studies on synthetic analogs of this compound have further elucidated the structural requirements for its effects. Modifications to the amino acid sequence can significantly impact the peptide's ability to influence fibrinolysis or related processes like microvascular permeability nih.gov. For instance, the N-terminal residue of PAK-containing peptides is likely critical for thrombolytic activity, potentially mediated via a plasminogen-dependent pathway researchgate.net.

The specific arrangement of amino acids, particularly the presence of proline, alanine, and lysine in the PAK motif, contributes to the peptide's conformation and its interaction with biological targets involved in fibrinolysis researchgate.net. Understanding these relationships is vital for designing peptides with enhanced or modified thrombolytic properties.

Influence of Metal Ion Complexation (e.g., Cu(II)) on Thrombolytic Activity

Metal ion complexation can significantly influence the structure and activity of peptides. In the case of this compound and its analogs, complexation with metal ions like Copper(II) (Cu(II)) has been shown to affect their thrombolytic activities nih.govresearchgate.netnih.gov.

Studies have demonstrated that the complexation of Cu(II) with peptides containing the PAK sequence, including this compound (Ala-Arg-Pro-Ala-Lys) and its analog Pro-Ala-Lys, can lead to a significant increase in their thrombolytic activity in vitro and in vivo nih.govresearchgate.netnih.gov. This enhancement is associated with the formation of nanoscale aggregates upon complexation with Cu(II) nih.govresearchgate.netnih.gov.

The coordination of Cu(II) with these peptides can result in nanoscale self-assembly, with aggregate diameters ranging from approximately 179 to 293 nm nih.govresearchgate.net. This self-assembly appears to be beneficial for improving the thrombolytic activity of the peptides nih.govresearchgate.net.

Furthermore, complexation with Cu(II) has been shown to induce additional vasodilation, a property that can aid thrombolysis by dilating blood vessels nih.gov. The coordination chemistry involved in the interaction between Cu(II) and these peptides has been confirmed using techniques such as UV-Vis, circular dichroism (CD), and electrospray ionization mass spectrometry (ESI-MS) nih.govnih.gov.

The observed increase in thrombolytic activity upon Cu(II) complexation highlights the potential of metal-peptide coordination as a strategy for designing more effective thrombolytic agents nih.gov. The specific binding sites and the resulting conformational changes or self-assembly upon metal binding are areas of ongoing research to fully understand the mechanisms underlying the enhanced activity.

Detailed Research Findings on Cu(II) Complexation:

Research involving Pro-Ala-Lys (PAK) and its analogs, including Ala-Arg-Pro-Ala-Lys (this compound), demonstrated that complexation with Cu(II) led to substantial increases in thrombolytic activity. In vitro thrombolytic activity showed up to a 3000-fold increase compared to the peptides themselves and CuCl₂ nih.gov. In vivo studies also revealed a significant enhancement, with a 10-fold increase in thrombolytic activity observed for Cu(II)-complexed peptides nih.gov.

The formation of stable nanoparticles upon coordination was confirmed by particle size tests and Zeta potential measurements nih.govresearchgate.netnih.gov. Transmission electron microscopy (TEM) analysis showed mean particle sizes of 8-15 nm for the powders of the Cu(II)-peptide complexes nih.govresearchgate.net.

These findings suggest that the interaction with Cu(II) not only influences the chemical properties of the peptides but also leads to the formation of self-assembled nanostructures that are more effective in mediating thrombolysis.

Table: Summary of Thrombolytic Activity with Cu(II) Complexation

| Peptide Complex | In vitro Thrombolytic Activity Increase (vs. peptide/CuCl₂) | In vivo Thrombolytic Activity Increase (vs. peptide) | Nanoscale Self-Assembly |

| Cu(II)-Pro-Ala-Lys | Up to 3000-fold nih.gov | 10-fold nih.gov | Yes nih.gov |

| Cu(II)-Ala-Arg-Pro-Ala-Lys | Significant increase nih.govresearchgate.net | Significant enhancement nih.govresearchgate.net | Yes nih.govresearchgate.net |

| Other PAK analogs-Cu(II) | Significant increase nih.govresearchgate.net | Significant enhancement nih.govresearchgate.net | Yes nih.govresearchgate.net |

Note: Data is derived from cited research findings and represents observed trends and magnitudes of increase.

Peptide 6a 6a P : Heparan Sulfate Proteoglycan Hspg Binding Peptide from Vegf Exon 6a

Molecular Origin and Sequence Characteristics (20 Amino Acids)

Peptide 6A (6a-P) is derived from the sequence encoded by exon 6a of the human VEGF gene. nih.govplos.org This region is known to be involved in the binding of VEGF isoforms to the extracellular matrix (ECM) and heparin. researchgate.net The peptide consists of 20 amino acids. nih.govplos.org While the exact sequence is not explicitly provided in all search results, the origin from VEGF exon 6a and its length are consistently mentioned. The mouse version of this peptide has a single amino acid substitution, where tyrosine is replaced by phenylalanine. nih.gov Exon 6a contains a preponderance of basic amino acids, which contribute to its heparin-binding properties. researchgate.netdovepress.com

Synthetic Production and Purification

This compound is produced synthetically. nih.govplos.org Peptide synthesis typically employs methods such as solid-phase peptide synthesis (SPPS), which allows for the stepwise addition of amino acids to a solid support. uni-bonn.dethermofisher.comrsc.org Standard Fmoc chemistry is commonly used for the preparation of synthetic peptides. uni-bonn.dethermofisher.com After synthesis, crude peptide mixtures often contain impurities, including truncated sequences, deletions, and products from side reactions. waters.com Purification is a crucial step to obtain the target peptide with sufficient purity for research or potential therapeutic applications. rsc.orgwaters.com Purification is commonly achieved using chromatographic techniques, such as preparative HPLC (High-Performance Liquid Chromatography). uni-bonn.dewaters.com RPC (Reverse-Phase Chromatography) is often used to separate the target peptide from impurities based on differences in hydrophobicity. thermofisher.com The purity of synthetic peptides is typically measured as a percentage of the target peptide relative to impurities that absorb UV light at wavelengths characteristic of peptide bonds (210-220 nm). thermofisher.com

Molecular Interaction Studies

This compound has been investigated for its molecular interactions, particularly concerning its binding to heparin and HSPGs and its effects on VEGF binding and receptor complex formation.

Binding Affinity to Heparin and HSPGs

This compound is characterized as an HSPG-binding peptide. nih.govplos.org Studies have shown that the peptide binds strongly to heparin, which is a highly sulfated linear polysaccharide structurally related to heparan sulfate (B86663). nih.govmdpi.com The interaction between heparin-binding proteins and heparin/HSPGs is primarily based on ionic interactions between positively charged amino acids (such as arginine and lysine) in the protein/peptide and the negatively charged sulfate and carboxylate groups of the glycosaminoglycans (GAGs). dovepress.com Binding studies using a heparin-sepharose column demonstrated that most of the this compound was eluted at a concentration of 1 molar NaCl, indicating a strong ionic interaction. nih.gov

Inhibition of Vascular Endothelial Growth Factor (VEGF165) Binding to Cellular Surfaces

This compound has been shown to prevent the binding of VEGF165 to the surface of various cell types, including endothelial cells (HUVECs), human liposarcoma cells, and pancreatic cancer cells (ASPC-1). nih.govplos.org This inhibition occurs in a concentration-dependent manner. nih.govplos.org Immunocytochemistry experiments confirmed that the presence of this compound decreased VEGF binding intensity on endothelial cells and human liposarcoma cells. nih.gov At a high concentration (10 µg/ml), the peptide blocked VEGF binding to human liposarcoma cells and ASPC-1 cells by over 99% and to HUVECs by 96%. nih.gov This suggests that this compound competes with VEGF165 for binding sites on the cell surface, likely involving HSPGs which act as co-receptors for VEGF. nih.govmdpi.com

Impact on VEGF/Kinase Insert Domain Receptor (KDR) Complex Formation

Research indicates that this compound decreases the formation of the VEGF/KDR complex. nih.govplos.org KDR (also known as VEGFR2) is a primary receptor for VEGF and plays a critical role in VEGF-mediated angiogenesis signaling. researchgate.netmdpi.com By inhibiting VEGF165 binding to cellular surfaces, which is mediated in part by HSPGs acting as co-receptors that facilitate VEGF interaction with KDR, this compound indirectly impacts the formation of the VEGF/KDR complex. nih.govmdpi.comresearchgate.net Studies have shown that exon 6-encoded peptides can effectively block the interaction of VEGF with both KDR and neuropilin-1 (NRP1), another co-receptor for VEGF165. researchgate.netnih.gov The formation of a ternary complex involving VEGF165, KDR, and NRP1 is known to potentiate VEGF165 binding to KDR and enhance downstream signaling. researchgate.netmolbiolcell.org The disruption of this complex formation by this compound contributes to its anti-angiogenic effects. nih.govplos.orgnih.gov

Cellular and Angiogenic Regulatory Effects

This compound exhibits significant cellular and angiogenic regulatory effects, primarily by interfering with VEGF-mediated processes. The peptide inhibits VEGF-induced endothelial cell migration, a crucial step in the formation of new blood vessels. nih.govplos.orgresearchgate.net This inhibition has been observed in a dose-dependent manner in in vitro transwell assays. researchgate.net

Furthermore, this compound has been shown to block angiogenesis in in vitro models, such as the matrigel (B1166635) assay, and suppress tumor growth in in vivo murine models, including mouse Lewis-Lung Carcinoma and human Liposarcoma tumor-bearing animals. nih.govplos.org These effects are attributed to its ability to disrupt VEGF signaling by competing for HSPG binding sites and reducing VEGF/KDR complex formation. nih.govplos.orgnih.gov

Studies have also indicated that this compound treatment can lead to a decrease in VEGF/KDR complex formation and an increase in apoptotic cells in tumors, suggesting a mechanism involving both inhibition of pro-survival signaling and induction of cell death. nih.govplos.org While the peptide affects endothelial cell migration and angiogenesis, studies have also noted that it did not cause a significant increase in apoptosis in the absence of VEGF, suggesting a targeted effect on VEGF-driven processes. nih.gov

Interactive Data Table: Effects of this compound on VEGF Binding to Cells

| Cell Type | This compound Concentration (µg/ml) | Inhibition of VEGF Binding (%) | Source |

| Human Liposarcoma cells | 10 | >99 | nih.gov |

| ASPC-1 cells | 10 | >99 | nih.gov |

| HUVECs | 10 | 96 | nih.gov |

Interactive Data Table: Effect of this compound on VEGF-Induced Endothelial Cell Migration

| Condition | Endothelial Cell Migration (% of Control) | Source |

| VEGF only | 100 (Control) | researchgate.net |

| VEGF + this compound (lower concentration) | Significantly reduced | researchgate.net |

| VEGF + this compound (higher concentration) | Inhibited almost 90% | researchgate.net |

Endothelial Cell Migration Inhibition

Endothelial cell migration is a fundamental step in the formation of new blood vessels. Research has shown that the 6a-P peptide is a potent inhibitor of endothelial cell migration. plos.orgnih.govharvard.eduresearchgate.net Studies utilizing transwell assays, a common method to evaluate cell migration, have demonstrated that 6a-P inhibits VEGF-induced endothelial cell migration. plos.orgnih.govresearchgate.net This inhibitory effect is observed to be dose-dependent. plos.orgnih.govresearchgate.net For instance, at higher concentrations, the peptide was shown to inhibit VEGF-induced endothelial cell migration by approximately 90%. plos.orgnih.govresearchgate.net This finding highlights the peptide's capacity to directly impede the directed movement of endothelial cells, a key process in angiogenesis.

Table 1: Inhibition of VEGF-Induced Endothelial Cell Migration by 6a-P Peptide

| Stimulus | 6a-P Peptide Concentration | Endothelial Cell Migration Inhibition | Statistical Significance |

| rhVEGF (50 ng/ml) | Low | Significant | P<0.001 plos.orgnih.govresearchgate.net |

| rhVEGF (50 ng/ml) | High | Approximately 90% | P<0.001 plos.orgnih.govresearchgate.net |

Note: Data is derived from reported research findings. Specific concentrations for "Low" and "High" doses are not explicitly detailed in the provided snippets but the effect was dose-dependent.

Angiogenesis Modulation in Experimental Models (e.g., Matrigel Assay)

Beyond inhibiting cell migration in isolation, the 6a-P peptide has demonstrated significant anti-angiogenic activity in more complex experimental models, including the Matrigel assay and in vivo tumor models. The Matrigel assay is a widely used in vitro model that allows assessment of endothelial cells' ability to form capillary-like structures, a process mimicking aspects of angiogenesis. researchgate.netbiologists.comfrontiersin.org Studies have shown that 6a-P effectively blocks angiogenesis in the Matrigel assay. plos.orgnih.gov

Furthermore, the peptide has been evaluated for its ability to suppress angiogenesis and tumor growth in animal models. In studies using murine models of Lewis-Lung Carcinoma and human Liposarcoma, treatment with the 6a-P peptide resulted in reduced tumor growth. plos.orgnih.govnih.govharvard.edu In the mouse Lewis-Lung Carcinoma model, a decrease of approximately 30% in tumor sizes and about 40% in tumor weights was observed at the end of the treatment period. plos.org In the human Liposarcoma model, the high-dose treatment group showed approximately 36% decreased tumor size. plos.org These results indicate that 6a-P can inhibit angiogenesis and consequently suppress the growth of angiogenesis-dependent tumors in vivo. plos.orgnih.gov

Table 2: Effect of 6a-P Peptide on Tumor Growth in Murine Models

| Tumor Model | Measured Outcome | Effect of 6a-P Treatment (vs Control) |

| Mouse Lewis-Lung Carcinoma | Tumor Size | ~30% Decrease plos.org |

| Mouse Lewis-Lung Carcinoma | Tumor Weight | ~40% Decrease plos.org |

| Human Liposarcoma | Tumor Size | ~36% Decrease (High Dose) plos.org |

Note: Data is derived from reported research findings.

Functional Antagonism in Angiogenesis-Dependent Processes

The collective evidence suggests that the synthetic peptide corresponding to VEGF exon 6a acts as a functional antagonist in processes that are dependent on angiogenesis. plos.orgnih.govnih.govharvard.edu By binding to HSPGs and interfering with VEGF binding to cell surfaces, 6a-P can effectively block VEGF function. plos.org This antagonism is observed both in vitro and in vivo. plos.orgnih.govnih.govharvard.edu The peptide inhibits the binding of VEGF165 to endothelial cells and tumor cells in a concentration-dependent manner and subsequently inhibits VEGF-induced endothelial cell migration. plos.orgnih.gov Furthermore, it has been shown to decrease the formation of VEGF/KDR complexes, which are crucial for VEGF signaling. plos.orgnih.gov These antagonistic actions contribute to the peptide's potent inhibitory effects on angiogenesis-dependent diseases, including the suppression of tumor growth observed in experimental models. plos.orgnih.govnih.govharvard.edu

Based on a comprehensive review of available scientific literature, it is not possible to generate an article on a chemical compound named “this compound” as an antimicrobial peptide derived from frog skin secretions that aligns with the provided outline.

Extensive searches for "this compound" within the context of frog skin, antimicrobial activity, and the specified immunomodulatory mechanisms did not yield any matching results.

However, research has identified a compound designated as "this compound" in published scientific literature with a completely different origin and biological function. This scientifically recognized "this compound" is a pentapeptide (Ala-Arg-Pro-Ala-Lys) derived from the degradation of fibrin(ogen). nih.gov Its primary documented activity is as a potent vasodilator, increasing coronary blood flow, and it is not described as an antimicrobial agent. nih.gov

Given the strict requirement for scientific accuracy and adherence to the provided outline, generating an article describing a frog-derived antimicrobial "this compound" would contradict the available scientific evidence and would constitute the creation of factually incorrect information.

Therefore, this request cannot be fulfilled as the foundational premise—the existence of an antimicrobial peptide from frog skin named "this compound" with the described characteristics—is not supported by the accessible scientific literature. It is possible that "this compound" is an internal research designator not yet in the public domain or a misidentified compound. To avoid generating a speculative or inaccurate article, no content for the requested outline can be provided.

Peptide 6a: Antimicrobial Peptide Derived from Frog Skin Secretions

Structural Conformational Analysis in Biological Mimetic Environments (e.g., Membrane, LPS)

The biological activity of Peptide 6A, a synthetic antimicrobial peptide, is intrinsically linked to its structural conformation upon interacting with microbial membranes. In aqueous solutions, the peptide generally exhibits a disordered or random coil structure. nih.govresearchgate.net However, its conformation undergoes significant changes in environments that mimic the composition of biological membranes, such as in the presence of liposomes or lipopolysaccharide (LPS). These conformational transitions are critical for its membrane-disrupting mechanism.

Circular Dichroism (CD) spectroscopy is a key technique used to study these structural changes. In aqueous buffers, oligoarginine peptides like this compound typically show a CD pattern indicative of a polyproline II (PPII) helix conformation, especially at low temperatures. nih.gov However, when introduced into a membrane-mimicking environment, such as in the presence of lipid vesicles or sodium dodecyl sulfate (B86663) (SDS), this compound demonstrates a propensity to adopt a more ordered secondary structure. nih.gov

For instance, studies on a 12-mer variant of this compound revealed a notable increase in α-helicity when interacting with liposomes. nih.govacs.org This induced amphipathic helix is a common feature of many antimicrobial peptides, allowing the peptide to align its hydrophobic residues toward the lipid core of the membrane and its cationic residues toward the negatively charged phospholipid headgroups. nih.govacs.org This arrangement facilitates the peptide's insertion into and destabilization of the bacterial membrane. nih.gov

The initial interaction between this compound and the bacterial membrane is largely driven by electrostatic forces. nih.gov The positively charged arginine residues in the peptide are attracted to the anionic components of bacterial membranes, such as phosphatidylglycerol, or the lipopolysaccharide (LPS) and lipoteichoic acid (LTA) found in Gram-negative and Gram-positive bacteria, respectively. nih.gov Following this initial binding, hydrophobic interactions play a crucial role in stabilizing the peptide-membrane complex and promoting its insertion into the lipid bilayer. researchgate.netmdpi.com

Fluorescence spectroscopy has been employed to quantify the affinity of this compound for model membranes. By titrating the peptide with small unilamellar vesicles (SUVs) composed of dimyristoyl-sn-glycero-3-phospho-(1'-rac-glycerol) (DMPG), a partition coefficient (Kp) can be determined. These experiments provide insight into how the peptide distributes itself between the aqueous phase and the lipid bilayer. researchgate.netmdpi.com The binding isotherm for this compound with DMPG vesicles suggests a simple partition process, where the peptide integrates into the membrane. mdpi.com

Molecular dynamics (MD) simulations further complement experimental data by providing an atomistic-level view of the peptide-membrane interactions. acs.orgresearchgate.net These simulations help to visualize the structural changes in the peptide and its orientation within the lipid bilayer, confirming the formation of stable secondary structures upon membrane binding. acs.org

The table below summarizes findings from a circular dichroism study on a 12-mer this compound variant, showing its change in helicity in a membrane-mimetic environment.

| Environment | Secondary Structure Change |

| Phosphate-Buffered Saline (PBS) | Low helicity |

| Liposomes | ~50% increase in helicity compared to PBS nih.govacs.org |

Binding affinity studies provide quantitative data on the peptide's interaction with model membranes. The following table shows the partition coefficient for an oligoarginine this compound derivative with DMPG vesicles.

| Peptide Variant | Model Membrane | Partition Coefficient (Kp) |

| R10 derivative (6a) | DMPG SUVs | 1.5 x 10⁹ researchgate.netmdpi.com |

These structural analyses in environments mimicking biological membranes are fundamental to understanding the membranolytic mechanism of this compound. The transition from a disordered state to an ordered, amphipathic structure upon encountering a lipid bilayer is a hallmark of its antimicrobial action. nih.govacs.org

Peptide 6a: Hiv 1 Protease Inhibitor

Rational Design and Chemical Mutagenesis Approaches (e.g., Ala/Phe Scanning)

The design of Peptide 6A involved a rational approach, mimicking the natural substrate cleavage site, capsid/p2, of HIV-1 protease. nih.govnih.gov A scanning alanine/phenylalanine chemical mutagenesis approach was incorporated into the design of a series of peptide inhibitors, including 6A, to mimic substrate co-evolution. nih.govnih.gov This strategy aimed to identify peptide sequences that could effectively bind to and inhibit the protease, even in the presence of resistance mutations that alter the active site conformation. nih.gov The scanning mutagenesis helps to probe the contribution of individual amino acid residues within the peptide sequence to binding affinity and inhibitory potency. nih.gov

Synthetic Generation of Peptide Inhibitor Analogs

This compound and its analogs were generated through synthesis. nih.govnih.gov The synthesis of peptide inhibitors often involves solid-phase peptide synthesis (SPPS) or similar chemical methods. mdpi.com These methods allow for the controlled coupling of amino acids to build the peptide chain. mdpi.com The goal is to create peptide analogs that retain or improve the inhibitory properties of lead peptides while potentially enhancing their stability or pharmacokinetic profile. acs.orgcore.ac.uk

Substitution of Labile Peptide Bonds with Reduced Counterparts

A key aspect in the design of stable peptide inhibitors is the substitution of the naturally occurring, labile peptide bonds with non-cleavable mimics or isosteres. mdpi.comcore.ac.uknih.gov In the context of HIV-1 protease inhibitors, this often involves replacing the scissile peptide bond, which is the target of protease cleavage, with a stable counterpart that the enzyme cannot hydrolyze. core.ac.uknih.gov Reduced amide bonds, often abbreviated as ψ(CH2NH), are one type of peptide bond mimetic that has been utilized in the design of protease inhibitors, including those targeting HIV protease. mdpi.comcore.ac.uk This substitution prevents the inhibitor from being cleaved by the protease, thereby increasing its stability and duration of action. mdpi.comcore.ac.uk

Enzymatic Inhibition Kinetics and Potency Assessment

This compound has been evaluated for its enzymatic inhibition kinetics and potency against HIV-1 protease, including MDR variants. nih.govnih.govduke.edu Potency is typically assessed using assays that measure the enzyme's ability to cleave a substrate in the presence of the inhibitor. Common metrics include the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki). nih.govnih.govasm.org A lower IC50 or Ki value indicates higher potency. This compound demonstrated potent activity against the MDR769 HIV-1 protease, with an IC50 of 4.4 nM. nih.govnih.govduke.edu This indicates that a low concentration of this compound is effective at inhibiting the enzyme.

Here is a table summarizing the potency of this compound:

| Protease Variant | IC50 (nM) |

| MDR769 HIV-1 Protease | 4.4 nih.govnih.govduke.edu |

Binding Thermodynamics and Interaction Analysis (e.g., Isothermal Titration Calorimetry)

The binding thermodynamics of this compound to HIV-1 protease have been investigated, for example, using Isothermal Titration Calorimetry (ITC). nih.govnih.govresearchgate.netrcsb.org ITC is a powerful technique that directly measures the heat released or absorbed during a binding event, providing thermodynamic parameters such as the dissociation constant (Kd), enthalpy change (ΔH), and entropy change (ΔS). springernature.com These parameters offer insights into the forces driving the binding interaction.

ITC analysis of this compound against both wild-type (NL4-3) and MDR769 HIV-1 protease variants showed favorable binding profiles. nih.govresearchgate.net The binding isotherms indicated good affinity. nih.gov

Here is a table summarizing the binding affinities (Kd) of this compound:

| Protease Variant | Kd (µM) |

| NL4-3 HIV-1 Protease | 86 nih.gov |

| MDR769 HIV-1 Protease | 68 nih.gov |

Analysis of thermodynamic parameters revealed favorable binding affinities (Gibbs free energy, ΔG) for this compound against both NL4-3 and MDR769 HIV-1 protease variants. nih.gov

Here is a table summarizing the binding thermodynamics (ΔG) of this compound:

| Protease Variant | ΔG (kcal/mol) |

| NL4-3 HIV-1 Protease | -5.60 ± 0.04 nih.gov |

| MDR769 HIV-1 Protease | -5.82 ± 0.09 nih.gov |

These thermodynamic data provide a deeper understanding of the molecular interactions between this compound and HIV-1 protease. nih.gov

Conformational Impact on Protease Structure (e.g., Flap Closure Induction)

The binding of inhibitors to HIV-1 protease can induce conformational changes in the enzyme, particularly in the flexible flap regions that cover the active site. wikipedia.orgmdpi.comrsc.orgpnas.orgmdpi.com In the unbound state, the flaps are typically in a more open conformation, allowing substrate entry. mdpi.comrsc.orgpnas.orgmdpi.com Upon inhibitor binding, the flaps often close around the ligand, which is crucial for effective inhibition. mdpi.commdpi.com

Studies using Nuclear Magnetic Resonance (NMR) spectroscopy have shown that the binding of this compound to MDR769 HIV-1 protease induces perturbations in chemical shifts, indicating peptide-induced conformational changes in the protease. nih.govnih.govresearchgate.net Specifically, residues in the flap region and the expanded active site cavity showed major perturbations. nih.gov This suggests that this compound may induce partial, if not complete, flap closure in the MDR769 variant, which is known to exhibit wide-open flaps. nih.gov Molecular modeling analysis further supported this, revealing multiple contacts between this compound and the MDR769 HIV-1 protease and suggesting that 6A may induce total flap closure. nih.govnih.govresearchgate.net

Peptide 6a: Phosphorylated Cysteine Pcys Peptide

Chemoselective Synthetic Methodologies for Phosphorothiolate (B1257650) Esters

The synthesis of Peptide 6a relies on a chemoselective strategy for the formation of a phosphorothiolate ester linkage. This method is designed to be highly specific and to proceed under mild conditions to avoid side reactions and maintain the integrity of the peptide backbone. The core of this methodology involves a two-step process that begins with the activation of a cysteine-containing peptide.

The initial step involves the reaction of a peptide containing a free cysteine residue with Ellman's reagent (5,5'-dithiobis(2-nitrobenzoic acid), DTNB). This reaction forms an electrophilic disulfide intermediate, which is then primed for the subsequent phosphitylation step. gyrosproteintechnologies.com This activation is crucial for the chemoselective formation of the phosphorothiolate bond.

Following activation, the disulfide-modified peptide is reacted with a phosphite (B83602) ester. researchgate.net In the case of the precursor to this compound, a specific photolabile phosphite (phosphite 3d) is used. gyrosproteintechnologies.com The reaction between the activated cysteine and the phosphite proceeds chemoselectively to yield the corresponding phosphorothiolate ester peptide (peptide 4d). gyrosproteintechnologies.comresearchgate.net This reaction is highly efficient, with optimizations showing near-quantitative conversion. For instance, the reaction of the LYRCAK peptide with phosphite 3d in DMF at room temperature for 16 hours resulted in a 97% yield of the phosphorothiolate ester peptide 4d. gyrosproteintechnologies.comresearchgate.net This strategy has been shown to be free from epimerization, a critical factor for maintaining the stereochemical integrity of the peptide. researchgate.net

Table 1: Optimized Conditions for Phosphorothiolate Ester Synthesis

| Reactants | Solvent | Temperature | Time (h) | Yield (%) |

|---|

Post-Synthetic Modification Techniques for pCys Incorporation

Photodeprotection Strategies

For the generation of this compound, a photodeprotection strategy is employed. gyrosproteintechnologies.com The precursor, peptide 4d, is designed with a photolabile protecting group (an o-nitrobenzyl ester type) on the phosphate (B84403) moiety. researchgate.net This allows for the removal of the protecting group under mild and specific conditions, minimizing degradation of the acid- and base-sensitive phosphorothiolate bond.

The photodeprotection of peptide 4d is achieved by exposing it to ultraviolet (UV) light at a specific wavelength (295 nm). researchgate.net This exposure leads to the efficient cleavage of the protecting group, yielding the native phosphorylated cysteine peptide, this compound. gyrosproteintechnologies.com This process is relatively rapid, with significant conversion observed within minutes. The photodeprotection of peptide 4d to this compound can be isolated with a 65% yield and a purity of over 90%. gyrosproteintechnologies.com This method is favored over chemical deprotection methods, such as alkaline conditions (e.g., 250 mM NaOH), which were found to cause significant formation of dehydroalanine (B155165) (Dha)-containing peptide byproducts. researchgate.net

Table 2: Comparison of Deprotection Methods for pCys Peptide Synthesis

| Precursor Peptide | Deprotection Method | Conditions | Outcome |

|---|---|---|---|

| Peptide 4d | Photodeprotection | 295 nm UV light, 5-15 min | Efficient conversion to this compound (65% isolated yield) |

Advanced Spectroscopic Characterization

To confirm the successful synthesis and site-specific incorporation of the phosphorylated cysteine, a combination of advanced spectroscopic techniques is utilized.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Phosphate Detection

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural characterization of modified peptides. Specifically, ³¹P NMR is used to detect the presence and chemical environment of the phosphate group in this compound. The chemical shift of the phosphorus nucleus provides direct evidence of the formation of the phosphorothiolate bond and can be used to distinguish it from other phosphorylated species. This technique helps to confirm that the phosphorylation has occurred and that the phosphate group is intact after the synthesis and deprotection steps. gyrosproteintechnologies.com

Mass Spectrometry (MS) and Electron-Transfer Dissociation (EThcD) for Site-Specific Modification Confirmation

Mass spectrometry (MS) is essential for verifying the molecular weight of the final peptide and for confirming the location of the modification. While conventional collision-induced dissociation (CID) can sometimes be problematic for analyzing peptides with labile post-translational modifications, electron-transfer dissociation (ETD) with supplemental higher-energy collisional dissociation (EThcD) has proven to be a superior method for characterizing pCys peptides. gyrosproteintechnologies.comresearchgate.net

EThcD is a fragmentation technique that is particularly well-suited for localizing labile modifications because it tends to preserve the modification on the amino acid side chain while cleaving the peptide backbone. This allows for unambiguous confirmation that the phosphate group is located on the cysteine residue and has not migrated to other potential phosphorylation sites (e.g., serine, threonine, or tyrosine) during the synthesis or analysis. gyrosproteintechnologies.com Analysis of pCys-peptides like this compound using this method can show characteristic neutral losses of 80 Da (HPO₃) and 98 Da (H₃PO₄), which are indicative of the phosphate group. researchgate.net

Stability Profiling under Varied Chemical and pH Conditions

The stability of the phosphorothiolate bond is a key concern for the application of pCys peptides in biological studies. Therefore, the stability of this compound (with the sequence LYRCAK) was assessed under different pH conditions.

As expected for a phosphorothiolate ester, the stability of this compound was found to be pH-dependent. The peptide showed decreased stability under acidic conditions. gyrosproteintechnologies.com However, importantly, the LYRCAK pCys peptide demonstrated considerable stability at neutral and slightly alkaline pH. Over a 24-hour period, this compound was found to be stable at pH 7.4 and pH 8.4. gyrosproteintechnologies.com This stability profile is crucial, as it indicates that the peptide is sufficiently stable to be used in studies conducted under typical physiological pH conditions.

Table 3: Stability of this compound at Different pH Conditions over 24 Hours

| pH Condition | Stability |

|---|---|

| Acidic | Decreased |

| pH 7.4 | Stable |

Peptide 6a: Cyclic Amphiphilic Peptide Containing Arginine and Tryptophan

Rational Design of Cyclic Peptide Architectures (e.g., Hydrophilic/Hydrophobic Ratio, Charge, Ring Size)

The rational design of cyclic peptide architectures, such as Peptide 6a, involves systematically varying parameters like the hydrophilic/hydrophobic ratio, net charge, and ring size to understand their impact on antibacterial activity and other properties. acs.orgnih.gov Cyclic peptides, in general, offer advantages over their linear counterparts, often exhibiting higher antibacterial activities. acs.orgnih.gov The inclusion of arginine (R) and tryptophan (W) residues with an L-configuration has been identified as important for optimal activity in this class of peptides. acs.orgnih.gov

Studies involving libraries of cyclic peptides with sequences like [RnWn] (where n ranges from 2 to 7) have been conducted to establish structure-activity relationships. acs.orgnih.gov By changing the number of R and W residues, researchers can investigate how the balance between cationic (arginine) and hydrophobic (tryptophan) residues influences the peptide's ability to target bacteria effectively. acs.orgnih.gov this compound, with the structure [R6W4], is an example from such a library, designed to explore the effects of a specific R:W ratio and ring size on antimicrobial efficacy. acs.org The design aims to achieve a selective lethal action against bacteria over mammalian cells. acs.orgnih.govchapman.edu

Synthetic Routes and Purity Assessment

Cyclic peptides like this compound are typically synthesized using solid-phase peptide synthesis (SPPS). acs.orgnih.gov The Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) strategy is a common method employed for the synthesis of these peptides. acs.orgnih.govthermofisher.com After synthesis, purification is a crucial step to remove impurities, such as truncated sequences and byproducts, which can affect the peptide's activity and safety. sterlingpharmasolutions.comsb-peptide.com

High-performance liquid chromatography (HPLC) is considered the gold standard for peptide purification and purity assessment. thermofisher.comsterlingpharmasolutions.comlcms.cz Reversed-phase HPLC is frequently used, separating peptides based on their hydrophobicity. sterlingpharmasolutions.comlcms.cz Mass spectrometry (MS) is another essential technique used for peptide identification and confirmation of the synthesized sequence. thermofisher.comsterlingpharmasolutions.comlcms.czwaters.com Analytical HPLC is used to determine the final purity of the synthesized peptide. thermofisher.comthermofisher.com Purity levels can vary, with typical synthesis yielding around 70% purity for a 10-amino acid peptide, and further purification steps are required to achieve higher purities, such as >95% or even >99%. sb-peptide.comthermofisher.compepperprint.com Quality control procedures often include MS and analytical HPLC analyses, and sometimes amino acid analysis (AAA) for concentration determination. thermofisher.com

Membrane-Interacting Properties and Mechanisms

Antimicrobial peptides, including cyclic amphiphilic peptides like this compound, primarily exert their effects by interacting with and disrupting bacterial cell membranes. acs.orgnih.govucl.ac.ukresearchgate.netfrontiersin.orgopenaccessjournals.com This interaction is often the initial and necessary step for their antibacterial activity. acs.orgnih.gov

Induced Helicity and Amphipathicity in Lipid Bilayers (e.g., Liposomes)

Many antimicrobial peptides are unstructured in solution but undergo a conformational change upon interacting with membrane surfaces, adopting amphipathic secondary structures, such as alpha-helices or beta-sheets. ucl.ac.ukresearchgate.netpnas.orgmdpi.com This induced structure is crucial for their membrane activity. Amphipathicity refers to the spatial separation of hydrophobic and hydrophilic residues within the peptide, allowing it to interact favorably with both the hydrophobic core and the hydrophilic headgroups of the lipid bilayer. researchgate.netresearchgate.netpnas.orgnih.govmdpi.commdpi.com

Studies using techniques like circular dichroism (CD) spectroscopy can reveal the conformational changes peptides undergo in the presence of membrane-mimicking environments, such as liposomes. mdpi.commsu.ru The ability of peptides to induce helicity and exhibit amphipathicity in lipid bilayers is directly related to their membrane-interacting properties and subsequent membranolytic effects. researchgate.netmdpi.commsu.ru

Membranolytic Mechanisms and Kinetics (e.g., Calcein (B42510) Dye Leakage)

The membranolytic activity of peptides involves the disruption of the bacterial membrane, leading to cell death. acs.orgnih.govucl.ac.ukresearchgate.netnih.govmdpi.com Several models describe how antimicrobial peptides disrupt membranes, including the barrel-stave, toroidal pore, and carpet models. researchgate.netresearchgate.netmdpi.com These mechanisms involve the peptide binding to the membrane surface and subsequently forming pores or causing general membrane disorganization. ucl.ac.ukresearchgate.netresearchgate.netmdpi.com

The kinetics and extent of membrane disruption can be assessed using assays such as the calcein dye leakage assay. acs.orgnih.govchapman.edumsu.runih.govmdpi.commdpi.commdpi.comresearchgate.net In this assay, liposomes (lipid vesicles) are loaded with a self-quenching concentration of a fluorescent dye like calcein. msu.rumdpi.com When the peptide disrupts the liposome (B1194612) membrane, calcein is released into the surrounding medium, relieving the self-quenching and increasing fluorescence intensity. msu.rumdpi.com The rate and total amount of fluorescence increase provide a measure of the peptide's membranolytic activity and kinetics. msu.rumdpi.comresearchgate.net Peptide 5a, a related cyclic peptide from the same study as this compound, has shown membranolytic effects as revealed by calcein dye leakage and scanning electron microscopy studies. acs.orgnih.govchapman.eduresearchgate.net The leakage is often concentration-dependent. mdpi.comresearchgate.net

Structural Determinants of Membrane Interaction and Penetration (e.g., Role of Arginine, Lysine (B10760008), Tryptophan, Leucine (B10760876), Isoleucine)

The amino acid composition and sequence of amphipathic peptides play a critical role in their interaction with and penetration of cell membranes. nih.govmdpi.commdpi.comrsc.orgacs.orgacademie-sciences.fr Cationic amino acids, particularly arginine (R) and lysine (K), are crucial for the initial electrostatic interaction with the negatively charged bacterial membrane surface. researchgate.netopenaccessjournals.comnih.govmdpi.commdpi.comacs.orgacademie-sciences.frnih.gov Arginine, with its guanidinium (B1211019) group, is particularly effective in mediating interactions with negatively charged molecules on the membrane and can form bidentate hydrogen bonds. acs.orgacademie-sciences.fr Arginine has often been shown to be more penetrative than lysine in both mammalian and prokaryotic systems. nih.gov

Hydrophobic amino acids, such as tryptophan (W), leucine (L), and isoleucine (I), are important for the peptide's partitioning into the lipid bilayer and interacting with the hydrophobic core of the membrane. nih.govmdpi.commdpi.comrsc.orgacs.orgacademie-sciences.fr Tryptophan, due to its aromatic indole (B1671886) ring, has a high affinity for the hydrophobic environment of lipid bilayers and can insert deeper into the membrane compared to residues like leucine or phenylalanine, which may show more transient interactions. nih.govacs.orgacademie-sciences.fr The balance and arrangement of these hydrophilic and hydrophobic residues determine the peptide's amphipathicity and its ability to bind to and disrupt membranes. nih.govmdpi.commdpi.comrsc.orgcore.ac.uk

Broad-Spectrum Antimicrobial Efficacy

This compound and related cyclic amphiphilic peptides containing arginine and tryptophan have demonstrated broad-spectrum antimicrobial efficacy against a range of Gram-positive and Gram-negative bacteria, including multidrug-resistant strains. acs.orgnih.govchapman.edufigshare.comaip.orgnih.govacs.org This broad activity is often attributed to their non-specific mechanism of action, which primarily involves the disruption of the bacterial membrane, a target less prone to resistance development compared to specific protein targets of conventional antibiotics. ucl.ac.ukfrontiersin.orgopenaccessjournals.comnih.gov

Studies have evaluated the minimum inhibitory concentrations (MICs) of these peptides against various pathogens. acs.orgnih.govfigshare.comnih.govacs.org For instance, this compound was found to have high antimicrobial activity against Gram-positive and Gram-negative strains. acs.orgnih.govchapman.edu Research indicates that peptides like 5a and 6a show remarkable synergism when used in combination with conventional antibiotics against resistant pathogens. acs.orgnih.govchapman.edu The potent activity against multidrug-resistant Staphylococcus aureus (MRSA) and Escherichia coli has been reported for related peptides. figshare.comacs.org

Data on the antimicrobial activity of cyclic peptides like 5a and 6a against specific bacterial strains can be presented in tables, showing MIC values. acs.orgnih.govnih.govacs.org For example, in one study, peptides 5a and 6a demonstrated high antimicrobial activity, and their MIC values against different bacteria were reported. acs.orgnih.gov

Minimum Inhibitory Concentrations (MIC) of Peptides 5a and 6a against Selected Bacterial Strains (μg/mL) acs.orgnih.gov

| Peptide | MRSA | E. coli | P. aeruginosa |

| 5a | 4 | 8 | 8 |

| 6a | 8 | 16 | 4 |

The rapid bactericidal kinetics and the ability to disrupt bacterial biofilms are also important aspects of the broad-spectrum efficacy of these peptides. figshare.com Their selective toxicity towards bacterial cells over mammalian cells is a key characteristic that makes them promising candidates for further development. acs.orgnih.govchapman.edufigshare.comacs.org

Synergistic Interactions with Conventional Antimicrobials

Research into novel strategies to combat the increasing threat of antibiotic resistance has highlighted the potential of antimicrobial peptides (AMPs) in combination therapy. Cyclic amphiphilic peptides, particularly those containing arginine (R) and tryptophan (W) residues, have demonstrated significant antibacterial activity. Among a library of such peptides synthesized with a sequential [RnWn] structure, this compound ([R6W6]), along with Peptide 5A ([R5W4]), has shown notable antimicrobial efficacy. acs.orgnih.gov A key area of investigation for these peptides is their ability to act synergistically with conventional antibiotics, potentially revitalizing the effectiveness of existing antimicrobial agents against resistant bacterial strains. nih.govnih.govnih.gov

Studies have explored the synergistic activity of this compound and related peptides with a panel of commercially available antibiotics against a broad range of resistant pathogens. acs.orgnih.gov This synergistic effect is particularly valuable as it may allow for lower doses of conventional antibiotics, potentially reducing toxicity and the likelihood of resistance development. nih.gov The proposed mechanism for this synergy often involves the interaction of the cationic and amphiphilic peptides with the bacterial membrane. acs.orgnih.govmdpi.com This interaction can lead to membrane permeabilization, facilitating the uptake of conventional antibiotics that might otherwise have difficulty penetrating the bacterial cell wall or membrane, especially in resistant strains. nih.govmdpi.comfrontiersin.org

Detailed research findings indicate that this compound and similar cyclic R/W-rich peptides exhibit remarkable synergism against a large panel of resistant Gram-positive and Gram-negative bacteria. acs.orgnih.gov For instance, studies on the related peptide [R4W4] have shown synergistic effects in combination with gentamicin (B1671437) against E. coli. nih.gov The ability of these peptides to disrupt bacterial membranes is considered a primary factor contributing to their synergistic potential. acs.orgnih.govmdpi.com By increasing the permeability of the bacterial membrane, the peptides can enhance the access of antibiotics to their intracellular targets, thereby boosting their efficacy. nih.govfrontiersin.org This is particularly relevant for multidrug-resistant pathogens where reduced membrane permeability or active efflux pumps contribute to antibiotic resistance. nih.govmdpi.com

The synergistic activity has been evaluated using methods such as the checkerboard assay, which determines the fractional inhibitory concentration index (FICI). frontiersin.org FICI values of ≤ 0.5 typically indicate synergy. frontiersin.org While specific FICI data for this compound with individual antibiotics were not extensively detailed in the immediate search results, the collective findings on similar cyclic R/W peptides, including the mention of this compound's "remarkable synergism" with 11 antibiotics, underscore the potential of this class of compounds in combination therapy. acs.orgnih.gov The range of pathogens against which synergy has been observed with these peptides includes problematic strains like Methicillin-Resistant Staphylococcus aureus (MRSA) and Escherichia coli. nih.govpreprints.org

Table 1: Observed Synergistic Interactions of Cyclic R/W Peptides (including 6A) with Conventional Antibiotics

| Peptide Class/Example | Conventional Antibiotic(s) | Representative Pathogens | Observed Effect | Reference |

| Cyclic [RnWn] (incl. 6A) | 11 commercially available antibiotics | Large panel of resistant pathogens | Remarkable synergism | acs.orgnih.gov |

| [R4W4] | Gentamicin | E. coli | Synergistic | nih.gov |

| Cyclic R/W Peptides | Various conventional antibiotics | Resistant Gram-positive and Gram-negative bacteria (incl. MRSA, E. coli) | Synergistic | nih.govpreprints.org |

Note: This table summarizes findings across studies on cyclic arginine- and tryptophan-rich peptides, including explicit mentions of this compound and related structures.

Peptide 6a: Nontroponyl Hybrid Peptide Crystal Structure Analysis

Single Crystal Growth and X-ray Diffraction Studies

Single crystals of Peptide 6A were successfully grown, enabling detailed structural analysis using X-ray diffraction. researchgate.netresearchgate.net The crystal data for this compound have been deposited with the Cambridge Crystallographic Data Centre (CCDC) under the number 2003626. researchgate.netresearchgate.net X-ray diffraction studies provided crucial information regarding the molecular arrangement and packing within the crystal lattice. researchgate.netresearchgate.net The ORTEP diagram and unit cell packing diagram of this compound have been presented, illustrating its structure in the solid state. researchgate.netresearchgate.net

Solid-State Conformational Analysis

Analysis of the crystal structure of this compound provides insights into its conformation and how molecules arrange themselves in the solid state.

Molecular Conformation and Crystal Packing Arrangement

The crystal packing arrangement of this compound is characterized as circular, driven by self-assembly through hydrogen bonding interactions. researchgate.netresearchgate.net This circular arrangement is a key feature of its solid-state structure.

Intermolecular Hydrogen Bonding Networks

Intermolecular hydrogen bonding plays a significant role in the solid-state structure and self-assembly of this compound. Two primary types of intermolecular hydrogen bonds have been identified based on crystallographic data: BocN−H···OCBoc with a distance of 2.1 Å and amide N−H···OC amide with a distance of 2.0 Å. researchgate.netresearchgate.net These specific interactions dictate how individual peptide molecules associate within the crystal lattice.

Supramolecular Self-Assembly and Helical Architectures

The intermolecular hydrogen bonding networks observed in the crystal structure of this compound lead to a unique supramolecular self-assembly. These interactions facilitate the formation of a ladder-type supramolecular helical structure. researchgate.netresearchgate.net This indicates that this compound, despite being a nontroponyl β-hydrazino acid-containing peptide used as a control, possesses the ability to act as a building block for forming novel peptidomimetic structures through supramolecular helical assembly. researchgate.net

Amide Bond Stability in Acidic Environments

The stability of the amide bond in this compound was investigated under acidic conditions, specifically when treated with dilute trifluoroacetic acid (TFA). While the instability of amide bonds with dilute TFA is considered a rare chemical event, particularly as native amide bonds are generally stable even in neat TFA, studies on this compound revealed a specific outcome. researchgate.netresearchgate.netacs.org When this compound was subjected to acidic conditions (20% TFA in ACN), the primary observation was the deprotection of the N-Boc group. researchgate.netacs.org Crucially, the amide bond within this compound itself remained stable under these conditions. researchgate.netacs.org This contrasts with the behavior of related β-troponylhydrazino acid-containing peptides discussed in the same research, where amide bond cleavage was observed. researchgate.netacs.org This finding highlights the relative stability of the amide bond in this compound under acidic treatment with TFA, distinguishing it from peptides with specific structural modifications.

Peptide 6a: Cell Penetrating Peptide

Lipid Affinity Determination (e.g., Using Small Unilamellar Vesicles)

The lipid affinity of Peptide 6a is commonly determined through experimental techniques involving model lipid membranes, such as small unilamellar vesicles (SUVs) researchgate.netnih.govresearchgate.net. These vesicles mimic the lipid bilayer of cell membranes and allow for the quantitative assessment of peptide binding to the lipid phase. Fluorescence spectroscopy is a technique employed for this purpose. By using labeled peptides, changes in fluorescence emission upon interaction with SUVs can be monitored to determine the extent of peptide binding researchgate.netnih.govresearchgate.net.

For instance, the quenching of carboxyfluorescein fluorescence emission in this compound solutions upon titration with DMPG (1,2-dimyristoyl-sn-glycero-3-phosphorylglycerol) SUVs has been reported researchgate.netnih.govresearchgate.net. This quenching indicates that the labeled peptide is transferring to a more hydrophobic environment upon binding to the phospholipids (B1166683) researchgate.net. The resulting data from such titrations, plotting the change in fluorescence as a function of the lipid-to-peptide molar ratio, are used to construct binding curves researchgate.netnih.govresearchgate.net.

These binding curves provide the basis for calculating parameters related to lipid affinity, such as the surface partition coefficient (Kp) researchgate.netnih.govresearchgate.net. The use of SUVs of varying lipid compositions, including those with different charge densities (e.g., using anionic lipids like DMPG or zwitterionic lipids like DMPC), helps to elucidate the role of electrostatic and hydrophobic interactions in the peptide-membrane binding process nih.gov.

Quantification of Surface Partition Coefficients

The surface partition coefficient (Kp) is a key parameter used to quantify the affinity of a peptide for a lipid membrane surface researchgate.netnih.govresearchgate.net. It represents the equilibrium distribution of the peptide between the aqueous phase and the membrane interface. For this compound, Kp values are typically estimated from binding isotherms derived from experiments like the fluorescence titration of labeled peptide with SUVs researchgate.netnih.govresearchgate.net.

Assuming that the peptides initially partition onto the outer leaflet of the SUVs, binding isotherms can be constructed by plotting the molar ratio of bound peptide per lipid against the equilibrium concentration of free peptide in solution researchgate.net. The Kp value is then estimated by extrapolating the initial slopes of these curves to zero free peptide concentration researchgate.net.

For this compound (specifically referred to as an R10 derivative in one study, highlighting its arginine content), a calculated Kp value of 1.5 x 10^9 has been reported based on titrations with DMPG SUVs in a specific buffer condition (5 mM Tris-HCl buffer, pH 6.8) researchgate.netnih.govresearchgate.net. This value indicates a high affinity of this compound for negatively charged lipid membranes.

| Parameter | Value (with DMPG SUVs) | Conditions | Source |

| Surface Partition Coefficient (Kp) | 1.5 x 10^9 | 0.3 µM this compound, 15.0 mM DMPG SUVs, 5 mM Tris-HCl buffer, pH 6.8 | researchgate.netnih.govresearchgate.net |

This quantitative data allows for the comparison of the membrane-binding capabilities of different CPPs and provides insights into the factors influencing their interaction with lipid bilayers nih.gov.

Influence of Arginine Residues on Lipid Affinity

The amino acid composition of a peptide, particularly the presence and distribution of positively charged residues like arginine, significantly influences its interaction with negatively charged lipid membranes nih.govmdpi.comnih.govreading.ac.ukresearchgate.netnih.govcore.ac.uk. Arginine residues, with their guanidinium (B1211019) groups, can engage in strong electrostatic interactions and bidentate hydrogen bonding with the negatively charged phosphate (B84403) groups of phospholipids in the membrane nih.govreading.ac.ukresearchgate.net.

In the context of this compound, which is noted as an R10 derivative, the high number of arginine residues contributes positively to its lipid affinity nih.gov. Studies comparing different oligoarginine peptides (R6, R8, and R10, where R10 corresponds to this compound) have shown that the affinity towards negatively charged SUVs (like DMPG or mixed DMPC/DMPG) increases with the number of arginine residues nih.gov. This highlights the dominant role of electrostatic interactions between the cationic arginine residues and the anionic lipid headgroups in driving the initial binding of these peptides to the membrane surface nih.govnih.gov.

The relationship between the surface partition coefficients (Kp) and the peptide composition, particularly the isoelectric point (pI), further supports the influence of positively charged residues nih.gov. Peptides with similar high pI values, such as the oligoarginines including this compound, tend to show a correlation between their Kp values and the presence of negatively charged lipids nih.gov. While hydrophobic residues also play a role in the binding process, the strong electrostatic attraction mediated by arginine residues is a primary determinant of the lipid affinity for polycationic CPPs like this compound nih.govnih.gov.

Peptide 6a: Ciliary Neurotrophic Factor Cntf Derived Peptide

Neurogenic Modulatory Effects in Experimental Models

Studies utilizing experimental models, such as AβPP transgenic mice, have demonstrated that Peptide 6A possesses significant neurogenic modulatory effects. These effects are characterized by the promotion of new neuronal cell generation and an increase in cellular proliferation within specific regions of the adult brain.

Regional Specificity of Neurogenic Potentiation (e.g., Subventricular Zone, Olfactory Bulb, Hippocampus)

The neurogenic effects of this compound are observed in a regionally specific manner within the adult brain. Studies in AβPP transgenic mice have demonstrated that Peptide 6 and this compound are capable of increasing the numbers of neuroblasts and BrdU+ cells across distinct neurogenic regions, including the subventricular zone (SVZ), the olfactory bulb (specifically the granular cell layer, GCL), and the hippocampus (dentate gyrus subgranular zone, SGZ). wikipedia.orgsuperiorpeptide.com This regional specificity highlights the targeted influence of this compound on the brain's endogenous neurogenic niches.

Data Table: Regional Increase in Neuroblasts (DCX+ cells) and Proliferating Cells (BrdU+ cells) in AβPP Transgenic Mice Treated with this compound

| Brain Region | Cell Type | Observation Compared to Vehicle-Treated AβPP Transgenic Mice | Source |

| Subventricular Zone | Neuroblasts (DCX+) | Increased Number | wikipedia.orgsuperiorpeptide.com |

| Subventricular Zone | Proliferating Cells (BrdU+) | Increased Number | wikipedia.orgsuperiorpeptide.com |

| Olfactory Bulb (GCL) | Neuroblasts (DCX+) | Increased Number | wikipedia.orgsuperiorpeptide.com |

| Olfactory Bulb (GCL) | Proliferating Cells (BrdU+) | Increased Number | wikipedia.orgsuperiorpeptide.com |

| Hippocampus (SGZ) | Neuroblasts (DCX+) | Increased Number | wikipedia.orgsuperiorpeptide.com |

| Hippocampus (SGZ) | Proliferating Cells (BrdU+) | Increased Number | wikipedia.orgsuperiorpeptide.com |

(Note: An interactive data table would allow users to sort and filter this information.)

Impact on Proliferating Cell Nuclear Antigen (PCNA) Expression

The observed increase in the generation of new cells and cell survival in experimental models treated with Peptides 6 and 6A was accompanied by a notable increase in the number of cells expressing Proliferating Cell Nuclear Antigen (PCNA). wikipedia.orgsuperiorpeptide.com PCNA is a key protein involved in DNA replication and is widely used as a marker for cellular proliferation. The increased PCNA expression in response to this compound treatment further supports its role in promoting cell proliferation in the adult brain. wikipedia.orgsuperiorpeptide.com

Data Table: Impact of this compound Treatment on PCNA Expression in AβPP Transgenic Mice

| Treatment Group | Marker | Observation Compared to Vehicle-Treated AβPP Transgenic Mice | Source |

| This compound Treated AβPP Transgenic Mice | PCNA+ | Increased Number of Cells | wikipedia.orgsuperiorpeptide.com |

(Note: An interactive data table would allow users to sort and filter this information.)

These findings collectively suggest that this compound, a CNTF-derived peptide, exerts neurogenic modulatory effects in experimental models by promoting neuroblast generation and cellular proliferation in specific brain regions, a process associated with increased PCNA expression.

Peptide 6a: Intermediate in Late Stage Peptide Modification

Desulfurative Functionalization Reactions of Cysteine-Containing Peptideswikipedia.org

The initial and critical step in this modification pathway is the transformation of a cysteine residue within a peptide into the α,β-unsaturated amino acid, dehydroalanine (B155165) (Dha). nih.govnih.gov This process, known as desulfurative functionalization, eliminates the thiol side chain of cysteine to form a carbon-carbon double bond. The resulting Dha residue contains an electrophilic β-carbon, making it susceptible to attack by nucleophiles. ox.ac.ukresearchgate.net